Lgb-321;lgb 321

Description

PIM Kinases in Oncogenic Signaling Pathways and Their Research Significance

The significance of PIM kinases in cancer stems from their ability to promote multiple hallmarks of malignant transformation. In various cancers, PIM kinases are aberrantly activated and contribute to uncontrolled proliferation, resistance to apoptosis, and enhanced cell survival mdpi.comnih.govencyclopedia.pubnih.govhaematologica.org. They are known to interact with and regulate other critical oncogenic pathways, including the PI3K/Akt/mTOR pathway and the MYC oncogene, further amplifying pro-survival and proliferative signals mdpi.comnih.govmdpi.comahajournals.org. This widespread involvement in cancer pathogenesis makes PIM kinases attractive targets for therapeutic intervention. Research into PIM kinase inhibitors aims to disrupt these oncogenic pathways, thereby halting cancer cell growth and promoting cell death, particularly in hematological malignancies where PIM kinase overexpression is common nih.govhaematologica.orgresearchgate.netaacrjournals.org.

Conceptual Framework of ATP-Competitive Kinase Inhibitors in Preclinical Research

Kinase inhibitors are designed to interfere with the enzymatic activity of kinases, which are crucial regulators of cellular signaling. A primary strategy in kinase inhibitor development is the design of ATP-competitive inhibitors. These molecules are engineered to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP, the essential phosphate (B84403) donor required for kinase activity nih.govaacrjournals.orgmdpi.comoncotarget.com. This competitive inhibition effectively blocks the downstream phosphorylation events that drive cellular processes, including those that promote cancer. In preclinical research, ATP-competitive inhibitors are evaluated for their potency, selectivity against other kinases, and efficacy in cellular and animal models to assess their therapeutic potential nih.govaacrjournals.orgmdpi.comoncotarget.comresearchgate.net.

Historical Context of Pan-PIM Kinase Inhibitor Development and Design Principles

The development of PIM kinase inhibitors has evolved significantly, with early efforts focusing on isoform-specific inhibition. However, the functional redundancy among PIM isoforms and their collective role in cancer led to the pursuit of "pan-PIM" inhibitors, capable of targeting all three PIM kinases simultaneously researchgate.netaacrjournals.orgmedkoo.comsemanticscholar.orgaacrjournals.orgbiocat.comprobechem.comashpublications.orgoncotarget.comnih.gov. A key challenge in developing pan-PIM inhibitors has been achieving potent inhibition of PIM2, which possesses a low Km for ATP, requiring highly effective inhibitors to block its activity within the cellular environment aacrjournals.org. LGB-321 emerged as a notable pan-PIM kinase inhibitor, distinguished by its potent activity against all three PIM isoforms, including PIM2-dependent cell lines, a characteristic that was challenging for earlier inhibitors medkoo.comaacrjournals.org. The design principles for such inhibitors involve optimizing molecular structures to fit the ATP-binding pocket of PIM kinases, ensuring high affinity and selectivity to minimize off-target effects, and achieving favorable pharmacokinetic properties for preclinical and potential clinical development nih.govaacrjournals.orgmedkoo.comsemanticscholar.orgaacrjournals.orgprobechem.com.

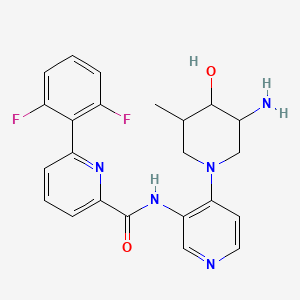

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTIXZIMEPMGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lgb 321: a Potent Pan Pim Kinase Inhibitor

Chemical Properties and Design

LGB-321 is characterized by its chemical structure, which allows it to bind to the ATP-binding site of PIM kinases. Its IUPAC name is N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride (B599025) medkoo.com. The compound is described as orally available and has demonstrated good tolerability in preclinical models medkoo.com.

Research Findings and Preclinical Efficacy

Extensive preclinical research has detailed the biological activity and therapeutic potential of LGB-321, primarily in hematological malignancies.

Mechanism of Action : LGB-321 functions by potently inhibiting PIM kinase activity, thereby disrupting downstream signaling pathways essential for cancer cell survival and proliferation. Key observed effects include the inhibition of cell proliferation, suppression of mTOR-C1 signaling, and reduction in the phosphorylation of BAD (pBAD) medkoo.comaacrjournals.orgmedchemexpress.com. Furthermore, LGB-321 has been shown to block the CXCR4/CXCL12 axis by reducing CXCR4 phosphorylation and protein levels, which is relevant for understanding cancer cell interaction with its microenvironment ashpublications.org.

Activity in Hematological Malignancies : LGB-321 has demonstrated broad activity against cell lines derived from various hematological cancers, including multiple myeloma, acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) medkoo.comaacrjournals.orgprobechem.comashpublications.orgnih.govashpublications.org. In CLL, LGB-321 was found to effectively induce apoptosis in primary patient cells, even in the presence of protective stromal cells, and to overcome stroma-mediated resistance ashpublications.org.

In Vivo Efficacy and Synergy : In preclinical xenograft models, LGB-321 has shown efficacy in inhibiting tumor growth, notably in an AML xenograft model medkoo.comaacrjournals.org. Studies in CLL xenograft models also confirmed its efficacy, leading to reduced white blood cell counts, spleen size, and tumor cell infiltration ashpublications.orgashpublications.org. Importantly, LGB-321 has demonstrated synergistic effects when combined with other therapeutic agents. For instance, it synergizes with cytarabine (B982) in an AML xenograft model and with ibrutinib (B1684441) in CLL models, suggesting its potential utility in combination therapies medkoo.comaacrjournals.orgashpublications.org.

Data Tables

Analysis of Downstream Cellular Responses to PIM Kinase Inhibition by LGB-321

Investigation of Apoptotic and Non-Apoptotic Cell Death Mechanisms

LGB-321, a potent and selective pan-PIM kinase inhibitor, has demonstrated significant efficacy in inducing cell death, primarily through the activation of apoptotic pathways across various hematological malignancies and cancer cell lines. Research indicates that its mechanism of action involves the modulation of key signaling cascades that govern cell survival and programmed cell death.

Apoptotic Cell Death Induction by LGB-321

LGB-321 operates by inhibiting the PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) probechem.combiocat.com. These kinases are known to play critical roles in cell proliferation, survival, and resistance to apoptosis. By targeting these kinases, LGB-321 disrupts downstream signaling pathways essential for cancer cell viability.

Modulation of Pro-Apoptotic Factors: A key mechanism by which LGB-321 induces apoptosis is through its effect on the pro-apoptotic protein BAD ashpublications.orgthermofisher.com. PIM kinases, particularly PIM2, are known to phosphorylate BAD, thereby sequestering its pro-apoptotic function and promoting cell survival thermofisher.comnih.govaacrjournals.org. LGB-321's inhibition of PIM kinases leads to reduced phosphorylation of BAD, increasing the levels of active, unphosphorylated BAD. This active BAD can then promote apoptosis by interacting with anti-apoptotic Bcl-2 family proteins, such as Bcl-XL, disrupting mitochondrial membrane potential, and facilitating the release of cytochrome c, a critical step in the intrinsic apoptotic pathway ashpublications.orgthermofisher.com.

Impact on Signaling Pathways: LGB-321 also contributes to cell death by inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway nih.govspringermedizin.de. PIM kinases regulate mTORC1 activity through various downstream targets, including 4EBP1 and S6RP nih.govspringermedizin.de. Inhibition of mTORC1 by LGB-321 can lead to decreased protein synthesis and cellular stress, further promoting cell death. Studies have shown that LGB-321 effectively inhibits the phosphorylation of these mTORC1 downstream molecules in PIM2-dependent cell lines nih.govspringermedizin.de.

Activation of Executioner Caspases and PARP Cleavage: The activation of apoptotic pathways by LGB-321 is further evidenced by its ability to induce the cleavage of key executioner caspases, such as caspase-3 and caspase-8, as well as poly(ADP-ribose) polymerase (PARP) researchgate.netoncotarget.com. PARP cleavage is a hallmark of late-stage apoptosis, indicating DNA damage and the activation of cellular dismantling processes. The synergistic effect of LGB-321 with tyrosine kinase inhibitors (TKIs) like Ponatinib and Dasatinib has been shown to significantly enhance PARP and caspase cleavage, leading to robust apoptotic cell death in T-cell acute lymphoblastic leukemia (T-ALL) cell lines researchgate.netoncotarget.com. The addition of pan-caspase inhibitors can block this induced apoptosis, confirming the caspase-dependent nature of the cell death researchgate.net.

Synergistic Effects with Other Agents: LGB-321 has demonstrated synergistic effects when combined with other therapeutic agents. For instance, in T-ALL models, co-treatment with TKIs like Ponatinib or Dasatinib amplifies the apoptotic response induced by LGB-321 researchgate.netoncotarget.comashpublications.orgresearchgate.net. Similarly, it has shown synergistic activity with cytarabine in acute myeloid leukemia (AML) models probechem.comacs.org.

Non-Apoptotic Cell Death Mechanisms

The available research findings primarily focus on LGB-321's role in inducing apoptosis. There is no substantial evidence within the reviewed literature to suggest that LGB-321 directly triggers non-apoptotic cell death mechanisms such as necrosis, necroptosis, or ferroptosis. While some studies mention cell cycle arrest as an effect of PIM inhibition nih.govacs.org, the predominant mode of cell elimination attributed to LGB-321 is apoptosis.

Summary of LGB-321 Potency in Cell Death Induction

In Vitro Studies on Hematological Malignancy Cell Lines

LGB-321 has demonstrated significant antiproliferative activity in a wide range of cell lines derived from diverse hematologic cancers. aacrjournals.orgaacrjournals.org This broad activity suggests that the inhibition of all three PIM kinases (PIM1, PIM2, and PIM3) is a viable therapeutic strategy for these malignancies. aacrjournals.org The compound is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms. nih.gov

In vitro studies have shown that LGB-321 significantly inhibits the proliferation of multiple myeloma (MM) cell lines. nih.gov The compound was tested on a panel of MM cell lines with diverse genetic backgrounds, including KMS-11.luc, KMS-26, KMS-34, and H929, and was found to inhibit their growth in a dose-dependent manner. nih.gov

The mechanism of action in these cell lines involves the inhibition of PIM kinase signaling, which in turn represses the mTOR-C1 signaling pathway. nih.gov Specifically, treatment with LGB-321 led to a decrease in the phosphorylation of downstream targets of mTOR-C1, such as S6 ribosomal protein (S6RP). nih.gov However, the observed reduction in cell growth was primarily attributed to decreased proliferation rather than a significant induction of apoptosis, as substantial cleavage of PARP (a marker of apoptosis) was not observed. aacrjournals.orgnih.gov

The sensitivity of MM cell lines to LGB-321 did not appear to correlate with the expression levels of Deptor, a component of the mTOR complex. nih.gov For example, cell lines with high or intermediate levels of Deptor expression, such as KMS-11.luc and KMS-26, were similarly sensitive to PIM inhibition as other MM cells. nih.gov

Table 1: In Vitro Activity of LGB-321 in Multiple Myeloma Cell Lines

| Cell Line | Key Findings | Reported Effects |

|---|---|---|

| KMS-11.luc | Inhibited proliferation in a dose-dependent manner. nih.gov | Inhibition of mTOR-C1 signaling; no significant apoptosis. nih.gov |

| KMS-26 | Inhibited proliferation in a dose-dependent manner. nih.gov | Inhibition of mTOR-C1 signaling; no significant apoptosis. nih.gov |

| KMS-34 | Inhibited proliferation in a dose-dependent manner. nih.gov | Inhibition of mTOR-C1 signaling. nih.gov |

| H929 | Inhibited proliferation in a dose-dependent manner. nih.gov | Inhibition of PIM signaling. aacrjournals.orgnih.gov |

LGB-321 has shown significant activity against acute myeloid leukemia (AML) cell lines. aacrjournals.orgaacrjournals.org The KG-1 cell line, in particular, has been used as a model to study the effects of this pan-PIM inhibitor. aacrjournals.orgaacrjournals.org In vitro assays confirmed that KG-1 cells are sensitive to LGB-321, with a reported GI50 (concentration for 50% of maximal inhibition of growth) of 0.08 ± 0.07 μM. aacrjournals.org

The mechanism of action in KG-1 cells involves the inhibition of both pBAD and mTOR signaling pathways. aacrjournals.org This demonstrates that LGB-321 can effectively modulate key survival and proliferation pathways in this AML cell line. aacrjournals.org Furthermore, preclinical studies have suggested that pan-PIM kinase inhibitors like LGB-321 may have therapeutic utility in AML, especially in combination with other agents like cytarabine. aacrjournals.orgplos.org In KG-1 xenograft models, LGB-321 has demonstrated efficacy as a single agent and in synergy with cytarabine. aacrjournals.orgaacrjournals.org

Table 2: In Vitro Activity of LGB-321 in an Acute Myeloid Leukemia Cell Line

| Cell Line | Key Findings | Reported Effects |

|---|---|---|

| KG-1 | Sensitive to LGB-321 with a GI50 of 0.08 ± 0.07 μM. aacrjournals.org | Inhibition of pBAD and mTOR signaling pathways. aacrjournals.org |

Preclinical screenings have indicated that LGB-321 inhibits the proliferation of cell lines derived from chronic myeloid leukemia (CML). aacrjournals.orgaacrjournals.org While specific data on individual CML cell lines from these broad screenings is limited in the provided context, the general finding points to the potential of pan-PIM inhibition as a therapeutic strategy for this disease. aacrjournals.orgaacrjournals.org Other studies on pan-PIM inhibitors have suggested that they can enhance the apoptotic effects of existing CML therapies, particularly in the context of resistance. pnas.org

LGB-321 has demonstrated activity against B-cell non-Hodgkin lymphoma (B-NHL) cell lines in broad profiling studies. aacrjournals.orgaacrjournals.org This suggests that, similar to other hematological malignancies, B-NHL is a potential target for pan-PIM kinase inhibition. aacrjournals.orgaacrjournals.org Research into other pan-PIM inhibitors in aggressive B-NHL has highlighted the role of PIM kinases in regulating cell cycle and proliferation, although the effects can be complex and may involve kinase-independent functions of PIM2. nih.gov

The in vitro efficacy of LGB-321 has been evaluated in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. nih.gov Studies have shown that LGB-321 suppresses the growth of the T-ALL cell lines H-SB2, DU.528, and KOPT-K1 in a dose-dependent manner. nih.gov In contrast, other T-ALL cell lines were found to be insensitive to the growth-inhibitory effects of LGB-321, suggesting a differential sensitivity among T-ALL subtypes. nih.gov

Treatment of sensitive T-ALL cell lines with LGB-321 was associated with an increase in the G0/G1 phase of the cell cycle. researchgate.net Furthermore, in sensitive cell lines like H-SB2 and DU.528, the combination of LGB-321 with other kinase inhibitors resulted in a synergistic increase in PARP cleavage, indicating enhanced apoptosis. nih.gov The sensitivity of these cell lines to PIM inhibition appears to be independent of LCK expression. nih.gov

Table 3: In Vitro Activity of LGB-321 in T-Cell Acute Lymphoblastic Leukemia Cell Lines

| Cell Line | Key Findings | Reported Effects |

|---|---|---|

| H-SB2 | Growth suppressed in a dose-dependent manner. nih.gov | Partial increase in G0/G1 phase; synergistic PARP cleavage with other kinase inhibitors. nih.govresearchgate.net |

| DU.528 | Growth suppressed in a dose-dependent manner. nih.gov | Synergistic PARP cleavage with other kinase inhibitors. nih.gov |

| KOPT-K1 | Growth suppressed in a dose-dependent manner. nih.gov | Sensitivity to PIM inhibition. nih.gov |

In primary cells from patients with chronic lymphocytic leukemia (CLL), LGB-321 has been shown to be highly effective at inducing apoptosis. This effect was observed to be independent of prognostic factors and microenvironmental interactions. The induction of apoptosis by LGB-321 in CLL cells is correlated with a reduction in the levels of phosphorylated BAD (pBAD) and total BAD protein.

Furthermore, LGB-321 was effective even in the presence of protective stromal cells, indicating its ability to overcome the survival signals provided by the microenvironment. The compound also demonstrated the ability to block the CXCR4/CXCL12 axis by dephosphorylating the CXCR4 receptor, reducing total CXCR4 protein levels, and inhibiting its externalization.

In Vivo Xenograft Models for Investigating PIM Kinase Inhibition

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in evaluating the anti-tumor activity of LGB-321 in a live biological system. These models allow for the assessment of tumor growth inhibition and the impact on various physiological parameters.

In preclinical studies, LGB-321 has demonstrated efficacy in acute myeloid leukemia (AML) xenograft models. aacrjournals.orgnih.gov Specifically, research utilizing the KG-1 AML xenograft model has shown that LGB-321 can effectively inhibit tumor growth. nih.gov These findings highlight the potential of pan-PIM inhibition as a therapeutic strategy in AML. aacrjournals.org

Key Findings in AML Xenograft Models:

Tumor Growth Inhibition: LGB-321 was effective in inhibiting tumor growth in an AML xenograft model. aacrjournals.org

Predictive Pharmacodynamics: Modulation of pharmacodynamic markers in the KG-1 AML xenograft model was predictive of the treatment's efficacy. nih.gov

Interactive Data Table: LGB-321 in AML Xenograft Model

| Model | Key Finding | Reference |

|---|---|---|

| KG-1 AML Xenograft | Effective tumor growth inhibition. | aacrjournals.orgnih.gov |

| KG-1 AML Xenograft | Modulation of pharmacodynamic markers correlated with efficacy. | nih.gov |

LGB-321 has shown activity against multiple myeloma, particularly in cell lines dependent on the PIM-2 kinase. aacrjournals.orgaacrjournals.org While detailed xenograft data is noted as previously reported in some literature, specific results from these models are described as effective in inhibiting tumor growth. aacrjournals.orgaacrjournals.org The compound has been highlighted as the first pan-PIM inhibitor with activity in PIM2-dependent multiple myeloma cells. aacrjournals.org

Key Findings in Multiple Myeloma Context:

PIM2-Dependent Activity: LGB-321 is active in multiple myeloma cell lines that are dependent on PIM2 kinase. aacrjournals.orgaacrjournals.org

In Vivo Efficacy: The compound has been reported to be effective in inhibiting tumor growth in a multiple myeloma xenograft model. aacrjournals.org

Interactive Data Table: LGB-321 in Multiple Myeloma Models

| Model Type | Key Finding | Reference |

|---|---|---|

| PIM2-dependent multiple myeloma cell lines | Inhibits proliferation and PIM signaling. | aacrjournals.org |

| Multiple Myeloma Xenograft Model | Reported to effectively inhibit tumor growth. | aacrjournals.org |

Comprehensive in vivo studies have been conducted using xenograft models of chronic lymphocytic leukemia (CLL). researchgate.netashpublications.org In these models, primary human CLL cells were transplanted into immunodeficient NOG mice. researchgate.net Treatment with LGB-321 for two weeks resulted in significant anti-leukemic effects. researchgate.netashpublications.org

Across four different CLL xenograft studies, LGB-321 treatment consistently led to a strong reduction in white blood cell (WBC) counts, a decrease in spleen size, and reduced infiltration of human CLL cells into the spleen. researchgate.netashpublications.org These results underscore the potential of LGB-321 as a therapeutic agent for CLL by targeting both cell survival pathways and the interaction of CLL cells with their protective microenvironment. researchgate.net

Key Findings in CLL Xenograft Models:

Reduced WBC Counts: Treatment with LGB-321 strongly reduced white blood cell counts. researchgate.netashpublications.org

Decreased Spleen Size: A significant reduction in spleen size was observed in treated mice. researchgate.netashpublications.org

Inhibited Spleen Infiltration: Infiltration of human CLL cells into the spleen was markedly reduced. researchgate.netashpublications.org

Microenvironment Interaction: LGB-321 was shown to block the PIM1/CXCR4-mediated interaction of CLL cells with their protective microenvironment. researchgate.net

Interactive Data Table: Effects of LGB-321 in CLL Xenograft Models

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| White Blood Cell (WBC) Count | Strongly reduced | P = 0.0295 | researchgate.netashpublications.org |

| Spleen Size | Strongly reduced | - | researchgate.netashpublications.org |

| Spleen Infiltration by CLL cells | Strongly reduced | P = 0.0295 | researchgate.netashpublications.org |

Currently, there is no publicly available research data specifically detailing the use of LGB-321 in prostate cancer xenograft models.

The investigation of pharmacodynamic markers is crucial for understanding the mechanism of action of a drug and for confirming target engagement in vivo. In preclinical models of hematologic cancers, treatment with LGB-321 has been shown to modulate several key signaling proteins.

In CLL models, LGB-321 treatment led to a reduction in the phosphorylation of BAD (pBAD) and total BAD protein levels. researchgate.netashpublications.org BAD is a pro-apoptotic protein, and its phosphorylation by PIM kinases inhibits its function. By reducing pBAD levels, LGB-321 promotes apoptosis in CLL cells. researchgate.net Furthermore, LGB-321 was found to block the phosphorylation of the CXCR4 receptor, which is critical for the interaction of CLL cells with their microenvironment. researchgate.netashpublications.org

In multiple myeloma cell lines, LGB-321 inhibited the phosphorylation of BAD at Ser-112, a direct substrate of PIM kinases. aacrjournals.org In the KG-1 AML xenograft model, the modulation of such pharmacodynamic markers was shown to be predictive of the anti-tumor efficacy of LGB-321. nih.gov

Key Pharmacodynamic Effects of LGB-321:

Reduced pBAD levels: Observed in both CLL and multiple myeloma models, indicating induction of apoptosis. aacrjournals.orgresearchgate.netashpublications.org

Blocked CXCR4 phosphorylation: In CLL models, this disrupts the protective microenvironmental interactions. researchgate.netashpublications.org

Inhibition of mTOR-C1 signaling: Noted in PIM2-dependent multiple myeloma cell lines. aacrjournals.org

Interactive Data Table: Pharmacodynamic Markers Modulated by LGB-321

| Cancer Model | Marker | Effect | Reference |

|---|---|---|---|

| CLL | pBAD | Reduced | researchgate.netashpublications.org |

| CLL | BAD | Reduced total levels | researchgate.net |

| CLL | CXCR4 | Blocked phosphorylation | researchgate.netashpublications.org |

| Multiple Myeloma | pBAD (Ser-112) | Inhibited | aacrjournals.org |

| Multiple Myeloma | mTOR-C1 signaling | Inhibited | aacrjournals.org |

Combinatorial Research Strategies Employing LGB-321

To enhance therapeutic efficacy and potentially overcome resistance, LGB-321 has been investigated in combination with other anti-cancer agents.

In CLL, the combination of LGB-321 with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has been explored. In vitro, this combination resulted in strong additive effects, with apoptosis rates doubling compared to single-agent treatment. researchgate.net These synergistic effects were confirmed in vivo using a CLL xenograft model, where the combination of ibrutinib and LGB-321 led to a much faster reduction in WBC counts and a significantly reduced disease burden compared to ibrutinib alone. researchgate.net

In the context of AML, LGB-321 has been shown to synergize with cytarabine, a standard-of-care chemotherapy agent, in the KG-1 AML xenograft model. nih.gov This suggests that combining PIM kinase inhibition with conventional chemotherapy could be a promising strategy for treating AML. nih.gov

Key Combinatorial Findings:

AML: LGB-321 demonstrated synergy with cytarabine in an AML xenograft model. nih.gov

Interactive Data Table: LGB-321 Combination Studies

| Cancer Type | Combination Agent | Key Finding | Reference |

|---|---|---|---|

| CLL | Ibrutinib | Faster reduction of WBC counts and strongly reduced disease burden in vivo. | researchgate.net |

| AML | Cytarabine | Synergistic anti-tumor activity in a xenograft model. | nih.gov |

Synergistic Effects with Cytarabine in AML Models

Research has demonstrated that the combination of LGB-321 with the standard chemotherapy agent cytarabine results in synergistic antitumor activity in acute myeloid leukemia (AML) models. In a KG-1 AML xenograft model, the combination of LGB-321 and cytarabine showed enhanced efficacy compared to either agent alone. This suggests that PIM inhibition by LGB-321 can sensitize AML cells to the cytotoxic effects of cytarabine. While the precise molecular mechanisms of this synergy are still under investigation, it is hypothesized that the inhibition of PIM kinases, which are involved in cell survival and proliferation pathways, lowers the threshold for cytarabine-induced apoptosis.

| Model System | Combination Agent | Key Findings | Reference |

| KG-1 AML Xenograft Model | Cytarabine | Demonstrated synergistic antitumor activity. | arizona.edu |

Standard induction therapy for AML has historically been a combination of cytarabine and an anthracycline (the "7 + 3" regimen). nih.gov However, outcomes, particularly in older patients, remain suboptimal, highlighting the need for novel therapeutic strategies. nih.govashpublications.org The synergistic effect observed with LGB-321 and cytarabine suggests a promising avenue for improving AML treatment protocols.

Additive Effects with Ibrutinib in CLL Models

In chronic lymphocytic leukemia (CLL) models, LGB-321 has been shown to enhance the effects of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. nih.gov Ibrutinib has significantly improved outcomes for CLL patients, but it is not curative, and resistance can emerge. ashpublications.orgnih.gov PIM kinases are implicated in CLL pathogenesis, with PIM1 affecting the tumor microenvironment interaction via CXCR4 and PIM2/3 influencing apoptosis by regulating BAD. ashpublications.orgnih.gov LGB-321, by targeting all three PIM kinases, can induce apoptosis in primary human CLL cells and overcome the protective effects of the stromal microenvironment. ashpublications.orgnih.gov Studies have indicated that LGB-321 strongly increases the therapeutic effects of ibrutinib in CLL, likely by concurrently targeting both apoptosis and microenvironmental interactions. ashpublications.org

| Model System | Combination Agent | Key Findings | Reference |

| In vitro and in vivo CLL models | Ibrutinib | LGB-321 strongly increases the effects of ibrutinib by blocking anti-apoptotic pathways and microenvironmental interactions. | ashpublications.org |

The combination of a PIM inhibitor like LGB-321 with a BTK inhibitor such as ibrutinib represents a rational approach to deepen responses and potentially overcome resistance in CLL.

Exploration of PIM Inhibition in the Context of Anti-Angiogenic Resistance

A novel area of investigation is the role of PIM kinases in the development of resistance to anti-angiogenic therapies. Treatment with anti-VEGF agents can induce hypoxia in the tumor microenvironment, which in turn leads to the upregulation of PIM kinases. arizona.edunih.gov This increase in PIM expression has been identified as a potential mechanism of resistance to anti-angiogenic drugs. arizona.edunih.gov Preclinical studies in prostate and colon cancer models have shown that combining a PIM inhibitor with a VEGF inhibitor results in a synergistic antitumor response, characterized by decreased proliferation, reduced tumor vasculature, and decreased metastasis. arizona.edunih.gov PIM inhibitors appear to counteract the pro-angiogenic shift associated with hypoxia, in part by reducing the activity of hypoxia-inducible factor-1 (HIF-1). arizona.edunih.gov Furthermore, PIM1 kinase has been shown to promote angiogenesis through the phosphorylation of endothelial nitric oxide synthase (eNOS) and by phosphorylating and stabilizing HIF-1α. nih.govaacrjournals.org These findings provide a strong rationale for exploring the use of PIM inhibitors like LGB-321 to overcome resistance to anti-angiogenic therapies in solid tumors.

| Model System | Therapeutic Context | Key Findings | Reference(s) |

| Xenograft and orthotopic models of prostate and colon cancer | Combination with VEGF-targeting agents | PIM upregulation is a mechanism of resistance to anti-VEGF therapy; combined PIM and VEGF inhibition leads to a synergistic antitumor response. | arizona.edunih.gov |

| In vitro endothelial cell models | Mechanistic studies | PIM1 promotes angiogenesis via phosphorylation of eNOS and stabilization of HIF-1α. | nih.govaacrjournals.org |

Strategic Research Applications and Methodological Contributions of Lgb 321

LGB-321 as a Biochemical Probe for PIM Kinase Activity

LGB-321 is a potent, ATP-competitive, small-molecule inhibitor that targets all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3. aacrjournals.org This characteristic makes it a "pan-PIM inhibitor." aacrjournals.orgnih.gov Its development was a notable advance because PIM2, in particular, has proven difficult to inhibit effectively in a cellular context due to its low Michaelis constant (Km) for ATP, which necessitates a highly potent inhibitor to achieve blockade at physiological ATP concentrations. aacrjournals.orgnih.gov LGB-321's ability to potently inhibit PIM2, in addition to PIM1 and PIM3, allows it to serve as a comprehensive biochemical probe for elucidating the total contribution of PIM kinase activity within cellular systems.

The selectivity of LGB-321 is a key feature of its utility as a research tool. Kinome scanning has demonstrated that LGB-321 has a high selectivity score, with significant activity against only a few other kinases, such as EGFR and ERK8, besides the PIM family. aacrjournals.org This specificity ensures that observed biological effects are, with high confidence, attributable to the inhibition of PIM kinases.

Table 1: Biochemical Properties of LGB-321

| Kinase Isoform | Inhibition Constant (Ki) | ATP Km (µM) |

|---|---|---|

| PIM1 | 0.6 nM | 11 |

| PIM2 | 1.8 nM | 3.5 |

This table summarizes the inhibition constants (Ki) of LGB-321 for each of the three PIM kinase isoforms and the respective Michaelis constants (Km) for ATP, demonstrating the compound's high potency.

Utility in Characterizing PIM Kinase-Dependent Biological Processes

By using LGB-321 to inhibit PIM activity, researchers have been able to characterize a variety of PIM-dependent biological processes, particularly in the context of hematologic malignancies where PIM kinases are often highly expressed. nih.govashpublications.org

Studies have shown that LGB-321 effectively inhibits the proliferation of diverse cell lines derived from hematological cancers, including multiple myeloma, acute myelogenous leukemia (AML), and chronic lymphocytic leukemia (CLL). aacrjournals.orgnih.govashpublications.org This anti-proliferative activity is linked to the inhibition of key downstream signaling pathways. For example, in multiple myeloma cells, LGB-321 treatment leads to a reduction in mTOR-C1 signaling and inhibits the phosphorylation of the pro-apoptotic protein BAD. aacrjournals.orgnih.gov

Furthermore, LGB-321 has been instrumental in uncovering the role of PIM kinases in regulating the interaction of cancer cells with their microenvironment. ashpublications.orgashpublications.org Specifically, PIM1 is known to regulate the surface expression of the CXCR4 receptor. ashpublications.org Treatment with LGB-321 blocks the CXCR4/CXCL12 signaling axis by dephosphorylating CXCR4 at Serine-339, reducing total CXCR4 protein levels, and preventing its externalization. ashpublications.orgashpublications.org This, in turn, inhibits critical functions such as cancer cell migration towards a CXCL12 gradient and the homing of CLL cells to the bone marrow. ashpublications.orgashpublications.org

Table 2: PIM Kinase-Dependent Processes Investigated with LGB-321

| Biological Process | Cellular Context | Key Downstream Targets/Effects |

|---|---|---|

| Cell Proliferation | Multiple Myeloma, AML, CLL | Inhibition of cell growth |

| Apoptosis Regulation | Multiple Myeloma, CLL | Inhibition of BAD phosphorylation |

| Protein Synthesis | Multiple Myeloma | Inhibition of mTOR-C1 signaling |

This interactive table outlines the key biological processes that have been characterized as PIM-dependent through the application of LGB-321.

Application in the Study of Cellular Resistance Mechanisms to Kinase Inhibition

The development of resistance is a major challenge for therapies that target kinases. While direct studies detailing LGB-321's role in overcoming resistance are emerging, its application in combination therapies provides a model for investigating resistance mechanisms. For instance, resistance to the BTK inhibitor ibrutinib (B1684441) can develop in CLL patients. ashpublications.org Research combining LGB-321 with ibrutinib has demonstrated strong additive effects, leading to significantly increased apoptosis compared to single-agent treatment. ashpublications.org

This suggests that PIM kinase signaling may function as an escape pathway or a parallel survival mechanism when the BTK pathway is inhibited. By using LGB-321 to block this potential escape route, researchers can study the mechanisms by which cancer cells adapt to targeted therapies. This approach helps to identify synergistic drug combinations that may prevent or delay the onset of resistance. ashpublications.org The effectiveness of LGB-321 in the presence of protective stromal cells, which can contribute to drug resistance, further highlights its utility in studying microenvironment-mediated resistance. ashpublications.org

Contribution to Understanding Signaling Pathway Interdependencies

LGB-321 has been crucial for mapping the interdependencies between PIM kinases and other critical oncogenic signaling pathways. The PIM family does not operate in isolation, and its inhibition has cascading effects on interconnected networks.

The link between PIM kinases and the JAK/STAT pathway has been highlighted in studies on diffuse large B-cell lymphoma (DLBCL), where PIM expression correlates with the activation of STAT3 and STAT5. nih.gov PIM1 is a known effector of these transcription factors, indicating a functional link that drives proliferation. nih.gov

The compound's effects on both apoptosis and cell migration reveal a dual dependency on PIM signaling. In CLL, PIM2 and PIM3 are linked to cell survival through the regulation of BAD, while PIM1 is connected to microenvironmental interactions via the CXCR4 axis. ashpublications.orgashpublications.org The use of a pan-PIM inhibitor like LGB-321 allows for the simultaneous disruption of these interconnected survival strategies, providing a clearer understanding of how they cooperate to promote malignancy. ashpublications.org Furthermore, the synergistic effects observed when combining LGB-321 with ibrutinib underscore the crosstalk between the PIM kinase and BTK signaling pathways in CLL survival. ashpublications.org

Table of Compounds Mentioned

| Compound Name |

|---|

| LGB-321 |

| Ibrutinib |

Comparative Analysis and Future Research Directions in Pim Kinase Biology

LGB-321's Positioning Relative to Other Pan-PIM and Isoform-Selective PIM Inhibitors (e.g., AZD1208, SGI-1776, PIM447)

LGB-321 is characterized as a potent and selective ATP-competitive inhibitor of all three PIM kinase isoforms, classifying it as a pan-PIM kinase inhibitor medkoo.comresearchgate.netaacrjournals.orgoncotarget.comnih.gov. A notable distinction of LGB-321 is its documented activity against PIM2-dependent cell lines, a characteristic that has proven challenging for previously developed PIM inhibitors medkoo.comaacrjournals.org. This broad activity profile translates to inhibition of proliferation across a range of hematologic malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell non-Hodgkin lymphoma (NHL) medkoo.comaacrjournals.org. In preclinical models, LGB-321 has demonstrated oral bioavailability and efficacy in tumor xenografts medkoo.comaacrjournals.org. Its potency is highlighted by reported Ki values in the picomolar range for all three PIM isoforms (PIM1: 1.0 pM, PIM2: 2.1 pM, PIM3: 0.8 pM) oncotarget.com.

In comparison, other PIM kinase inhibitors have also advanced. AZD1208, developed by AstraZeneca, is another pan-PIM inhibitor that exhibits potent activity, with biochemical IC50 values reported as 2.6 nM for PIM1, 150-164 nM for PIM2, and 9-17 nM for PIM3 researchgate.net. AZD1208 has shown efficacy in AML models and plays a role in regulating cellular responses to hypoxia nih.govresearchgate.net. SGI-1776, an earlier ATP-competitive inhibitor, demonstrated selectivity for all PIM isoforms and showed promising biological activity, including modulation of Myc signaling and induction of autophagy in chronic lymphocytic leukemia (CLL) cells oncotarget.commdpi.com. However, its clinical development was halted due to cardiotoxicity researchgate.netmdpi.com. PIM447 (also known as LGH447) is a potent and selective pan-PIM inhibitor derived from the tool compound LGB321, showing efficacy in preclinical studies by inhibiting key signaling pathways and demonstrating therapeutic effects in multiple myeloma patients mdpi.comnih.gov.

Q & A

(Basic) What is the molecular mechanism of LGB-321 in inhibiting PIM kinases, and how is this selectivity validated experimentally?

LGB-321 acts as a potent ATP-competitive inhibitor targeting all three PIM kinase isoforms (PIM1, PIM2, PIM3). To validate selectivity, researchers use kinase profiling panels to measure half-maximal inhibitory concentrations (IC50) against a broad range of kinases. For example, LGB-321 demonstrates nanomolar IC50 values for PIM kinases while showing minimal activity against unrelated kinases like AKT or mTOR. Cell-based assays further confirm selectivity by measuring dose-dependent suppression of PIM-dependent phosphorylation events (e.g., phosphorylation of BAD or 4E-BP1) .

(Advanced) How can experimental design address discrepancies between in vitro and in vivo efficacy data for LGB-321 in hematologic malignancies?

Contradictions often arise due to differences in bioavailability, tumor microenvironment interactions, or metabolic clearance. To resolve these:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma/tumor drug concentrations over time to correlate exposure with target engagement (e.g., PIM kinase inhibition).

- Orthotopic Xenografts : Use patient-derived xenografts (PDX) or immune-competent models to better replicate human tumor biology.

- Biomarker Analysis : Quantify downstream biomarkers (e.g., apoptosis markers like cleaved caspase-3) in both settings to validate mechanistic consistency .

(Basic) What in vitro assays are recommended to evaluate LGB-321’s anti-proliferative effects in blood cancer cell lines?

- Cell Viability Assays : Use ATP-based luminescence (e.g., CellTiter-Glo®) to determine EC50 values across cell lines (e.g., multiple myeloma, AML).

- Clonogenic Survival : Assess long-term proliferative capacity via colony formation assays.

- Cell Cycle Analysis : Flow cytometry to detect G1 arrest or apoptosis induction (Annexin V/PI staining) .

(Advanced) How can single-cell interaction studies using optical tweezers elucidate LGB-321’s immunomodulatory effects?

Optical tweezers enable non-invasive measurement of intercellular forces (e.g., between dendritic cells and T-cells). For LGB-321:

- Force Calibration : Quantify adhesion strength changes under drug treatment.

- Signaling Blockade : Combine with inhibitors (e.g., STAT3 inhibitors) to dissect PIM kinase-dependent pathways.

- Live-Cell Imaging : Correlate mechanical interactions with cytokine secretion or immune synapse formation .

(Basic) What protocols ensure reproducibility in LGB-321 studies, particularly in kinase inhibition assays?

- Standardized Assay Conditions : Use consistent ATP concentrations (e.g., 10 µM) and reaction buffers across experiments.

- Positive Controls : Include reference inhibitors (e.g., SGI-1776 for PIM kinases).

- Data Normalization : Express inhibition as % activity relative to vehicle-treated controls.

- Triplicate Replicates : Minimize intra-assay variability .

(Advanced) What computational and experimental approaches resolve non-linear miRNA target responses under LGB-321 treatment?

LGB-321 may modulate miRNA networks (e.g., miR-17-92 cluster) with non-linear dose dependencies. Strategies include:

- Stochastic Modeling : Simulate miRNA-mRNA interaction thresholds using Hill coefficients.

- Single-Cell RNA-seq : Capture variability in target repression across heterogeneous cell populations.

- CRISPR Interference : Titrate miRNA levels to map dose-response relationships .

(Basic) How are dose-response relationships established for LGB-321 in heterogeneous cancer cell populations?

- High-Throughput Screening : Test 6–8 concentrations (e.g., 1 nM–10 µM) across diverse cell lines.

- Synergy Analysis : Combine with standard chemotherapeutics (e.g., dexamethasone) using Chou-Talalay methods.

- Resistance Profiling : Compare EC50 shifts in drug-naïve vs. resistant subclones .

(Advanced) What methodologies identify LGB-321’s off-target effects on endocytic recycling pathways?

- Knock-Down Studies : siRNA-mediated silencing of EHD1/2/4 to assess cargo trafficking defects.

- Live-Cell Imaging : Track fluorescently labeled receptors (e.g., transferrin) in real-time.

- Proteomic Profiling : Use affinity pulldowns to identify LGB-321-binding proteins beyond PIM kinases .

(Basic) What in vivo models are appropriate for evaluating LGB-321’s oral bioavailability and tolerability?

- Xenograft Models : Subcutaneous or systemic (e.g., tail vein) implantation of hematologic malignancy cells.

- PK Studies : Serial blood sampling post-oral gavage to calculate AUC, Cmax, and t1/2.

- Toxicity Monitoring : Weekly CBC/chemistry panels to assess myelosuppression or hepatic toxicity .

(Advanced) How can multi-omics integration clarify LGB-321’s impact on oncogenic signaling networks?

- Transcriptomics/Proteomics : Pair RNA-seq with phospho-proteomics to map kinase signaling rewiring.

- Pathway Enrichment : Tools like GSEA or Ingenuity® to identify enriched pathways (e.g., mTOR, MYC).

- Network Pharmacology : Build interaction networks linking PIM inhibition to secondary targets (e.g., c-MYC stabilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.